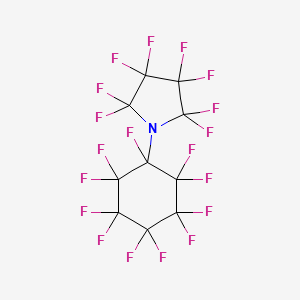
perfluoro-N-cyclohexylpyrrolidine
Description
Perfluoro-N-cyclohexylpyrrolidine is a fluorinated heterocyclic compound characterized by a pyrrolidine ring (a five-membered amine) with all hydrogen atoms replaced by fluorine, except for the nitrogen-bound cyclohexyl substituent. This structural motif confers exceptional thermal stability, chemical inertness, and hydrophobicity, making it relevant in materials science and specialty polymer applications. The perfluorination of the pyrrolidine backbone enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution or polymerization processes .
Properties
Molecular Formula |
C10F19N |
|---|---|
Molecular Weight |
495.08 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)pyrrolidine |
InChI |
InChI=1S/C10F19N/c11-1(12)2(13,14)4(17,18)8(25,5(19,20)3(1,15)16)30-9(26,27)6(21,22)7(23,24)10(30,28)29 |
InChI Key |
ZYYBBMCBAFICKK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(N2C(C(C(C2(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Perfluorinated Heterocycles
- Pentafluoropyridine (C₅F₅N): Pentafluoropyridine, a fully fluorinated pyridine derivative, shares high thermal stability and resistance to oxidation with perfluoro-N-cyclohexylpyrrolidine. Property this compound Pentafluoropyridine Ring structure Non-aromatic, saturated Aromatic, planar Reactivity Limited nucleophilic substitution High regioselectivity at 4-position Thermal Stability (°C) >300 (decomposition) ~250 (sublimation) Applications Fluoropolymers, lubricants Catalysts, ligands Data derived from fluorinated heterocycle studies .
Non-Fluorinated Pyrrolidine Derivatives
- N-(4-Chlorophenyl)pyrrolidine-1-carboxamide: This compound features a non-fluorinated pyrrolidine ring with a carboxamide-linked chlorophenyl group. Unlike this compound, it participates in hydrogen bonding (N–H⋯O) due to its amide moiety, enabling crystal packing and pharmaceutical relevance (e.g., kinase inhibition). The absence of fluorine reduces its chemical inertness but enhances solubility in polar solvents . Property this compound N-(4-Chlorophenyl)pyrrolidine-1-carboxamide Fluorination Full None Hydrogen Bonding No Yes (N–H⋯O) Solubility Hydrophobic Polar solvents (DMF, DMSO) Bioactivity Limited Anticancer, antimicrobial Structural and crystallographic data from .
Partially Fluorinated Amines
- N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide :
This compound combines partial fluorination with a fused indazole-pyridine system. While it shares fluorine’s electron-withdrawing effects, its pharmacological targeting (e.g., kinase inhibition) contrasts with this compound’s material-focused applications. The presence of trifluoromethyl groups enhances metabolic stability but introduces synthetic complexity .
Key Research Findings
- Reactivity : this compound’s saturated ring limits nucleophilic substitution compared to aromatic perfluorinated pyridines. However, its cyclohexyl group provides steric bulk, stabilizing fluoropolymer backbones against thermal degradation .
- Material Performance: In polymer matrices, it outperforms non-fluorinated pyrrolidines in reducing surface energy (e.g., contact angles >120° vs. ~90° for hydrocarbon analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


